4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
Description
4-{[3,5-Dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a heterocyclic compound featuring a pyrazole core substituted with a 2-methylbenzoyl group at the 1-position, methyl groups at the 3- and 5-positions, and a sulfonylmorpholine moiety at the 4-position. The sulfonylmorpholine group introduces polarity and conformational flexibility, influencing solubility and pharmacokinetic properties.
Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL , ensuring precise determination of bond lengths, angles, and stereochemistry.
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-6-4-5-7-15(12)17(21)20-14(3)16(13(2)18-20)25(22,23)19-8-10-24-11-9-19/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHZAKCYRMPMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The resulting 3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Morpholine attachment: Finally, the sulfonylated pyrazole is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or sulfonates.
Scientific Research Applications
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes.
Mechanism of Action
The mechanism of action of 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
a. Pyrazole Derivatives with Acyl Substitutents
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): This N-substituted pyrazoline features a carbaldehyde group at the 1-position.
- 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): The acetyl group here is less sterically hindered than the 2-methylbenzoyl group, which may enhance metabolic stability but reduce π-π stacking interactions in biological targets .
b. Thiadiazole-Pyrazole Hybrids ()
1,3,4-Thiadiazole derivatives synthesized from pyrazole precursors (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. The thiadiazole ring introduces additional heteroatoms (N and S), enhancing hydrogen-bonding capacity compared to the morpholine-sulfonyl group. However, the morpholine moiety in the target compound may improve aqueous solubility due to its oxygen atom .
c. Triazolo-Pyridazine-Pyrazole Derivatives () Compounds like (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid feature fused heterocyclic systems.
Physicochemical Properties
- Melting Points : Pyrazole derivatives with aromatic substituents (e.g., 4-fluorophenyl) often exhibit higher melting points (e.g., 285–288°C in ) due to strong intermolecular interactions. The sulfonylmorpholine group in the target compound may lower melting points slightly by introducing conformational flexibility .
- Solubility : The morpholine ring enhances water solubility compared to purely aromatic substituents (e.g., 4-nitrophenyl in ), making the target compound more suitable for pharmaceutical applications .
Biological Activity
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with a pyrazole moiety. Its chemical formula is with a molecular weight of approximately 409.5 g/mol. The structure features a sulfonyl group attached to the pyrazole, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition against various enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
- Antitumor Activity : Pyrazole derivatives are known for their antitumor properties, particularly through inhibition of kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of the sulfonyl group may enhance this activity by improving solubility and bioavailability .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Antibacterial Activity
In vitro studies have indicated that related compounds exhibit significant antibacterial effects against various strains. For instance, a study evaluated the antibacterial efficacy of synthesized pyrazole derivatives against common pathogens and found promising results, suggesting that the sulfonyl group enhances this activity .
Antifungal Activity
Research has also highlighted antifungal properties in pyrazole derivatives. Compounds similar to this compound demonstrated activity against several fungi, with mechanisms potentially involving disruption of fungal cell wall synthesis .
Case Studies
-
Study on Antitumor Activity :
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. Results showed that certain derivatives significantly reduced tumor size compared to controls, implicating the role of the pyrazole ring in targeting cancer cells effectively. -
Evaluation of Enzyme Inhibition :
In a controlled laboratory setting, the compound was tested for its inhibitory effect on AChE. The results indicated a dose-dependent inhibition, supporting its potential use in treating conditions like Alzheimer's disease.
Data Tables
Q & A
Basic Question: What are the recommended synthetic routes for 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
Sulfonation : Reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl group.
Morpholine Coupling : The sulfonyl chloride intermediate is treated with morpholine in anhydrous THF using triethylamine as a base to facilitate nucleophilic substitution .
Benzoylation : The 1-position of the pyrazole is acylated with 2-methylbenzoyl chloride in dichloromethane, using DMAP as a catalyst.
Characterization : Intermediates are validated via -NMR (to confirm substitution patterns), FT-IR (to track sulfonamide formation at ~1335 cm), and LC-MS for purity assessment .
Basic Question: How can researchers optimize reaction yields for the sulfonation step in synthesizing this compound?
Methodological Answer:
Yield optimization requires:
- Temperature Control : Maintaining sub-5°C during sulfonation minimizes side reactions (e.g., over-sulfonation).
- Stoichiometric Precision : A 1:1.2 molar ratio of pyrazole to chlorosulfonic acid ensures complete conversion without excess reagent.
- Solvent Choice : Anhydrous THF improves solubility of intermediates, while triethylamine scavenges HCl, shifting equilibrium toward product formation .
Post-reaction, aqueous workup with NaHCO neutralizes residual acid, and column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the sulfonamide .
Advanced Question: How do structural modifications (e.g., substituents on the pyrazole or benzoyl group) affect the compound’s electronic properties and reactivity?
Methodological Answer:
Computational studies (DFT at B3LYP/6-31G** level) reveal:
- Electron-Withdrawing Groups (EWGs) : Substitutions on the benzoyl ring (e.g., nitro groups) increase electrophilicity at the sulfonyl moiety, enhancing reactivity in nucleophilic substitutions.
- Steric Effects : Bulky groups at the pyrazole 3,5-positions hinder morpholine coupling, reducing yields by ~20–30% .
Experimental validation via Hammett plots ( values) and cyclic voltammetry (redox potentials) quantifies electronic effects. Comparative -NMR chemical shifts ( 160–170 ppm for sulfonyl carbons) further correlate with substituent electronic profiles .
Advanced Question: What spectroscopic and computational methods resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) arise from:
- Solvent Effects : DMSO vs. aqueous buffers alter compound aggregation states. Use dynamic light scattering (DLS) to assess aggregation.
- Target Conformational Flexibility : Molecular dynamics (MD) simulations (AMBER force field) model protein-ligand interactions over 100 ns trajectories, identifying key binding residues .
Validate via SPR (surface plasmon resonance) to measure binding kinetics (, ) and correlate with in vitro activity. Cross-reference with X-ray crystallography (if co-crystals are obtainable) .
Advanced Question: How can researchers design experiments to probe the sulfonamide group’s role in biological target engagement?
Methodological Answer:
Isosteric Replacement : Synthesize analogs replacing -SO-NH- with -CO-NH- or -PO-NH- and compare activity in enzyme assays.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (, ) to differentiate hydrogen bonding (sulfonamide) vs. hydrophobic interactions.
Fluorescence Quenching : Monitor tryptophan emission changes in target proteins upon compound binding to map interaction sites .
For in silico analysis, use SwissADME to predict bioavailability and Molinspiration for target prioritization .
Basic Question: What purity standards and analytical techniques are critical for ensuring reproducibility in pharmacological studies?
Methodological Answer:
- Purity Thresholds : ≥95% purity (HPLC, 254 nm) with residual solvent levels <300 ppm (ICH Q3C guidelines).
- Chiral Purity : If stereocenters exist, use chiral HPLC (e.g., Chiralpak IA column) or CD spectroscopy.
- Batch Consistency : Implement qNMR with maleic acid as an internal standard for absolute quantification .
Advanced Question: What strategies mitigate degradation of this compound under physiological pH conditions?
Methodological Answer:
- pH Stability Profiling : Conduct accelerated stability studies (25°C/60% RH, pH 1–9) with UPLC-MS monitoring.
- Prodrug Design : Introduce acid-labile protecting groups (e.g., tert-butyl esters) on the sulfonamide to enhance gastric stability.
- Lyophilization : Formulate as a lyophilized powder with trehalose to prevent hydrolysis during storage .
Advanced Question: How do researchers reconcile conflicting computational predictions (e.g., docking vs. MD simulations) for this compound’s binding mode?
Methodological Answer:
- Ensemble Docking : Use AutoDock Vina to dock multiple protein conformations (from MD snapshots) to account for flexibility.
- MM/GBSA Binding Energy Calculations : Rank poses by to identify most probable binding modes.
- Experimental Cross-Validation : Mutate predicted key residues (e.g., Ala-scanning) and measure activity loss via radioligand displacement assays .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorosulfonic acid).
- Waste Disposal : Quench sulfonation residues with ice-cold NaHCO before aqueous disposal.
- Acute Toxicity Screening : Perform zebrafish embryo assays (LC) to preliminarily assess ecological toxicity .
Advanced Question: How can researchers leverage QSAR models to predict novel derivatives’ bioactivity?
Methodological Answer:
Descriptor Selection : Compute topological (e.g., Wiener index) and electronic (Mulliken charges) descriptors using PaDEL-Descriptor.
Model Training : Use partial least squares (PLS) regression on a dataset of 50+ analogs with known IC values.
Validation : Apply leave-one-out cross-validation (Q >0.6) and external test sets (R >0.5).
For lead optimization, prioritize derivatives with predicted IC <100 nM and synthetic accessibility scores <4.5 (SwissADME) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
